

Application of Radiolabeled Verinurad in URAT1 Binding Experiments: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Verinurad (also known as RDEA3170) is a potent and selective inhibitor of the uric acid transporter 1 (URAT1), a key protein in the renal reabsorption of uric acid.[1][2] Elevated serum uric acid levels can lead to gout, a painful inflammatory condition.[1][2] By inhibiting URAT1, **Verinurad** promotes the excretion of uric acid, thereby lowering serum levels.[3] Understanding the binding kinetics and affinity of **Verinurad** to URAT1 is crucial for the development of new therapies for gout and hyperuricemia. Radiolabeled **Verinurad**, particularly [3H]-**Verinurad**, serves as an invaluable tool for in vitro binding assays to characterize the interaction of **Verinurad** and other compounds with the URAT1 transporter.[1][2][4]

These application notes provide a detailed protocol for performing a URAT1 binding assay using radiolabeled **Verinurad**, aimed at determining the binding affinity of test compounds for the human URAT1 transporter.

Key Concepts

 URAT1 (SLC22A12): A member of the solute carrier family 22, URAT1 is a urate-anion exchanger primarily located on the apical membrane of renal proximal tubule cells. It plays a major role in the reabsorption of filtered urate from the urine back into the blood.[5]



- Radioligand Binding Assay: A technique used to quantify the interaction between a
 radiolabeled ligand (in this case, [³H]-Verinurad) and its receptor or transporter (URAT1).
 This method allows for the determination of binding affinity (Kd) and the concentration of
 binding sites (Bmax).
- Competitive Binding Assay: An assay format where an unlabeled test compound competes
 with a radioligand for binding to the target. This allows for the determination of the test
 compound's inhibitory constant (Ki), which reflects its binding affinity.
- IC50 and Ki: The IC50 is the concentration of a competing ligand that displaces 50% of the specific binding of the radioligand. The Ki is the inhibition constant, representing the affinity of the competing ligand for the receptor, calculated from the IC50 value using the Cheng-Prusoff equation.

Data Presentation

Table 1: Binding Affinity of Verinurad and Other URAT1

Inhibitors

Compound	IC50 (nM) in [³H]-Verinurad Competition Assay	Notes
Verinurad	7.8[6]	High-affinity binding to human URAT1.
Benzbromarone	60[6]	A potent uricosuric agent.
Sulfinpyrazone	8,600 (8.6 μM)[6]	Another uricosuric drug.
Probenecid	223,000 (223 μM)[6]	A classical uricosuric agent.

Note: The IC50 values were determined in a competitive binding assay using membranes from cells expressing human URAT1 and 10 nM [³H]-**Verinurad**.[2][4]

Table 2: Properties of [3H]-Verinurad



Property	Value	Source
Isotope	Tritium (³H)	[1]
Specific Activity	21.3 Ci/mmol	[1]
Supplier	Moravek Biochemicals (custom synthesis)	[1]

Experimental Protocols

Protocol 1: Preparation of Membranes from hURAT1expressing Cells

This protocol describes the preparation of crude membrane fractions from HEK293 cells transiently transfected with a human URAT1 expression vector.

Materials and Reagents:

- HEK293T cells
- Human URAT1 expression vector
- Cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-Buffered Saline (PBS), ice-cold
- Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 5 mM EDTA, with protease inhibitors)
- Homogenizer (Dounce or mechanical)
- High-speed refrigerated centrifuge

Procedure:

Cell Culture and Transfection: Culture HEK293T cells in T175 flasks until they reach 80-90% confluency. Transfect the cells with the human URAT1 expression vector using a suitable transfection reagent. Incubate for 48 hours to allow for protein expression.



- Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
 Dislodge the cells by gentle scraping or using a cell dissociation buffer.
- Pelleting: Transfer the cell suspension to a conical tube and centrifuge at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.
- Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 30 minutes.
- Homogenization: Lyse the cells by homogenization using a Dounce homogenizer (20-30 strokes) or a mechanical homogenizer.
- Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.
- High-Speed Centrifugation: Carefully collect the supernatant and transfer it to an ultracentrifuge tube. Centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the membranes.
- Membrane Resuspension: Discard the supernatant and resuspend the membrane pellet in a suitable binding assay buffer.
- Protein Quantification: Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
- Storage: Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: [³H]-Verinurad Radioligand Binding Assay (Competitive Inhibition)

This protocol details the procedure for a competitive binding assay to determine the IC50 of test compounds for hURAT1.

Materials and Reagents:

hURAT1-expressing cell membranes (from Protocol 1)



- [3H]-Verinurad (specific activity ~21.3 Ci/mmol)[1]
- Unlabeled Verinurad (for non-specific binding determination)
- Test compounds
- Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 5 mM MgCl₂)
- 96-well microplates
- Glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine)
- Filtration apparatus
- Scintillation cocktail
- Scintillation counter

Procedure:

- Assay Setup: In a 96-well microplate, set up the following reactions in triplicate:
 - Total Binding: hURAT1 membranes, [3H]-Verinurad, and Binding Buffer.
 - Non-specific Binding: hURAT1 membranes, [³H]-Verinurad, and a high concentration of unlabeled Verinurad (e.g., 10 μM).
 - Test Compound: hURAT1 membranes, [3H]-Verinurad, and varying concentrations of the test compound.
- Reagent Addition:
 - Add 50 μL of Binding Buffer (for total binding) or unlabeled Verinurad/test compound solution to the appropriate wells.
 - Add 50 μL of [³H]-Verinurad solution (final concentration of ~10 nM is suggested based on published assays).[2][4]



- Add 100 μL of the hURAT1 membrane suspension (typically 10-50 μg of protein per well, to be optimized).
- Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
- Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus.
- Washing: Wash the filters three times with 200 μL of ice-cold Binding Buffer to remove unbound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity in a scintillation counter.

Data Analysis

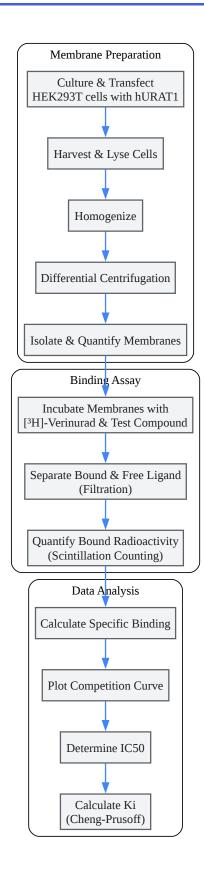
- Calculate Specific Binding:
 - Specific Binding = Total Binding (cpm) Non-specific Binding (cpm)
- Generate Competition Curve:
 - Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine IC50:
 - Use a non-linear regression analysis (e.g., sigmoidal dose-response) to fit the competition curve and determine the IC50 value of the test compound.
- Calculate Ki (Cheng-Prusoff Equation):
 - Ki = IC50 / (1 + ([L]/Kd))
 - Where:
 - [L] is the concentration of [3H]-**Verinurad** used in the assay.



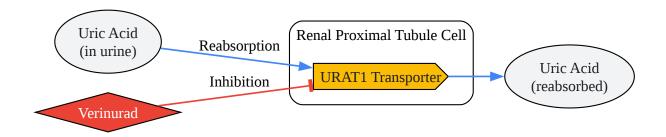
 Kd is the dissociation constant of [3H]-Verinurad for hURAT1 (can be determined from a separate saturation binding experiment).

Mandatory Visualizations









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